molecular formula C25H39NO4 B10767590 Latanoprost ethyl amide-d4

Latanoprost ethyl amide-d4

Cat. No.: B10767590
M. Wt: 421.6 g/mol
InChI Key: KNXVTDOCIZLXFW-ZMIHYFCLSA-N
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Description

Latanoprost ethyl amide-d4 is a deuterated analog of latanoprost ethyl amide, a prostaglandin F-series analog. It is primarily used as an internal standard for the quantification of latanoprost ethyl amide in various analytical applications, such as gas chromatography and liquid chromatography-mass spectrometry . The compound contains four deuterium atoms at specific positions, which makes it useful in precise analytical measurements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of latanoprost ethyl amide-d4 involves several steps, starting from a chiral precursor such as Corey lactone diol. The synthetic route typically includes Swern oxidation, allylic reduction, and Wittig reaction conditions . Reduction of keto and alkene functional groups is achieved in a single step using a low-cost catalyst like nickel chloride and sodium borohydride in methanol . This method provides high stereoselectivity and improved yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography to achieve the desired deuterium incorporation and chemical purity.

Chemical Reactions Analysis

Types of Reactions

Latanoprost ethyl amide-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of keto groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with typical conditions involving specific temperatures, solvents, and reaction times.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of hydroxyl groups results in ketones or aldehydes, while reduction of keto groups yields hydroxyl derivatives.

Mechanism of Action

Latanoprost ethyl amide-d4 exerts its effects by mimicking the action of prostaglandin F2 alpha. It binds to prostaglandin receptors in ocular tissues, leading to increased aqueous humor outflow and reduced intraocular pressure . The compound’s deuterium atoms provide stability and allow for precise analytical measurements.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Latanoprost ethyl amide-d4 is unique due to its deuterium incorporation, which enhances its stability and makes it an ideal internal standard for analytical applications. Its slower hydrolysis pharmacokinetics compared to non-deuterated analogs provide distinct advantages in research and analytical settings .

Properties

Molecular Formula

C25H39NO4

Molecular Weight

421.6 g/mol

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide

InChI

InChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1/i4D2,9D2

InChI Key

KNXVTDOCIZLXFW-ZMIHYFCLSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)NCC)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Origin of Product

United States

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